molecular formula C8H8O5S B1626062 2-Hydroxy-5-(methylsulfonyl)benzoic acid CAS No. 68029-77-6

2-Hydroxy-5-(methylsulfonyl)benzoic acid

Cat. No.: B1626062
CAS No.: 68029-77-6
M. Wt: 216.21 g/mol
InChI Key: QOSVPLTVKMHNQV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O5S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a methylsulfonyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(methylsulfonyl)benzoic acid typically involves the sulfonation of salicylic acid (2-hydroxybenzoic acid) followed by methylation. One common method includes the reaction of salicylic acid with chlorosulfonic acid to introduce the sulfonyl group, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group into a leaving group.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-5-(methylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    Salicylic Acid (2-Hydroxybenzoic Acid): Lacks the sulfonyl group, primarily used for its anti-inflammatory properties.

    5-Sulfosalicylic Acid: Contains a sulfonic acid group instead of a methylsulfonyl group, used in protein precipitation and other biochemical applications.

    2-Hydroxy-5-methoxybenzoic Acid: Contains a methoxy group instead of a methylsulfonyl group, used in various synthetic applications.

Uniqueness: 2-Hydroxy-5-(methylsulfonyl)benzoic acid is unique due to the presence of both hydroxyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with similar compounds.

Properties

IUPAC Name

2-hydroxy-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSVPLTVKMHNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497536
Record name 2-Hydroxy-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-77-6
Record name 2-Hydroxy-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(methylsulfonyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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